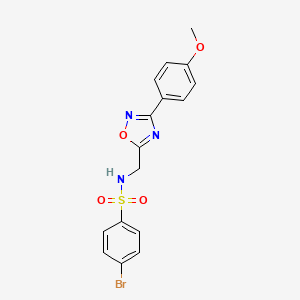
4-(Diethylamino)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-3,5-dinitrobenzamide, commonly known as DEDNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that is highly soluble in organic solvents such as chloroform and acetone. DEDNB is a versatile compound that has found applications in various fields such as biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
DEDNB works by reacting with ROS to produce a highly fluorescent product that can be detected using spectroscopic techniques. The mechanism of action involves the reduction of the nitro groups on the benzene ring by ROS, leading to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
DEDNB has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that DEDNB is a highly reactive compound and should be handled with care to avoid accidental exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEDNB has several advantages as a fluorescent probe for the detection of ROS. It is highly sensitive and specific, making it a valuable tool for the study of oxidative stress. It is also easy to use and can be incorporated into a wide range of experimental protocols. However, one of the limitations of DEDNB is that it is not suitable for in vivo imaging due to its low bioavailability and rapid clearance from the body.
Direcciones Futuras
There are several future directions for the use of DEDNB in scientific research. One area of interest is the development of new fluorescent probes that can detect specific types of ROS with higher sensitivity and specificity. Another area of interest is the application of DEDNB in the study of oxidative stress in various disease models, including cancer and neurodegenerative diseases. Additionally, the use of DEDNB in the development of new antioxidant therapies is an area of active research.
Métodos De Síntesis
DEDNB can be synthesized through a multistep process that involves the nitration of 4-nitrobenzaldehyde, followed by a reduction reaction with sodium dithionite to obtain 4-(ethylamino)-3-nitrobenzaldehyde. The final step involves the reaction of 4-(ethylamino)-3-nitrobenzaldehyde with ethyl nitrite to yield DEDNB.
Aplicaciones Científicas De Investigación
DEDNB has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. DEDNB is a highly sensitive and specific probe that can detect ROS in real-time, making it a valuable tool in the study of oxidative stress.
Propiedades
IUPAC Name |
4-(diethylamino)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-3-13(4-2)10-8(14(17)18)5-7(11(12)16)6-9(10)15(19)20/h5-6H,3-4H2,1-2H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAELTZFJKLDOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diethylamino-3,5-dinitro-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)






